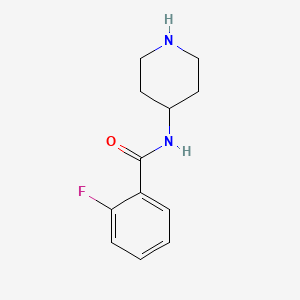

2-Fluoro-N-(piperidin-4-yl)benzamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Fluoro-N-(piperidin-4-yl)benzamide involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Fluoro-N-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Pharmacological Studies

2-Fluoro-N-(piperidin-4-yl)benzamide has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's role as a selective Akt inhibitor, which is crucial in cancer cell proliferation pathways. Research indicates that derivatives of this compound exhibit low toxicity against normal keratinocytes while maintaining potent anticancer properties. This selectivity is essential for minimizing side effects during treatment .

CCR3 Receptor Antagonism

The compound has been explored as a CCR3 receptor antagonist, which is significant in inflammatory responses and allergic reactions. Modifications to the benzamide structure have resulted in new derivatives that demonstrate enhanced inhibitory activity against eotaxin-induced calcium influx in CCR3-expressing cells .

Mechanistic Insights

Understanding the mechanism of action of this compound is critical for its application in drug design.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the binding interactions of this compound with its targets. These simulations provide insights into the conformational changes and stability of the ligand-receptor complexes, aiding in the optimization of lead compounds for better efficacy .

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships has revealed that specific modifications to the piperidine and benzamide moieties can significantly enhance biological activity. For example, substituting different functional groups on the benzamide ring has yielded compounds with improved potency against targeted receptors .

Clinical Trials

In clinical settings, compounds derived from this compound have shown promise in early-phase trials for treating various cancers. The National Medical Products Administration (NMPA) approved investigational new drug applications based on favorable pharmacokinetic profiles and safety data .

Comparative Studies

Comparative studies with other known Akt inhibitors have demonstrated that derivatives of this compound possess a superior safety profile while maintaining efficacy against cancer cell lines, highlighting their potential as safer alternatives in chemotherapy regimens .

Mécanisme D'action

The mechanism of action of 2-Fluoro-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological pathways, potentially affecting neurotransmitter systems and enzyme activities . The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through binding to specific receptors and enzymes.

Comparaison Avec Des Composés Similaires

2-Fluoro-N-(piperidin-4-yl)benzamide can be compared with other similar compounds, such as:

- 2-fluoro-N-piperidin-3-ylbenzamide

- 2-fluoro-N-piperidin-2-ylbenzamide

- 2-chloro-N-piperidin-4-ylbenzamide

These compounds share similar structural features but differ in their chemical and biological properties. The presence of different substituents (e.g., fluorine vs. chlorine) can significantly affect their reactivity and interactions with biological targets .

Activité Biologique

2-Fluoro-N-(piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. The presence of the piperidine moiety, combined with the fluorobenzamide structure, positions it as a candidate for various pharmacological applications, including antitumor and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the para position of the benzamide ring, which is known to enhance biological activity by influencing molecular interactions.

Biological Activity Overview

Research indicates that derivatives of benzamide compounds, particularly those containing piperidine, exhibit a range of biological activities, including:

- Antitumor Activity : A study evaluating novel N-(piperidine-4-yl)benzamide derivatives identified several compounds with potent antitumor effects against HepG2 liver cancer cells. Notably, one derivative demonstrated an IC50 value of 0.25 µM, indicating strong inhibitory activity on cell proliferation .

- Neuropharmacological Effects : The benzoylpiperidine fragment is recognized as a privileged structure in drug development for neuropsychiatric conditions. Compounds with this structure have shown efficacy in modulating serotonin and dopamine receptors, making them candidates for treating disorders such as depression and schizophrenia .

Antitumor Studies

In a systematic evaluation of various N-(piperidine-4-yl)benzamide derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 47 | HepG2 | 0.25 | Inhibition of cyclin B1 and p-Rb; enhancement of p21 and p53 expression |

| 48 | MCF7 | 0.45 | Induction of apoptosis via caspase activation |

| 49 | A549 | 0.60 | Cell cycle arrest at G2/M phase |

These findings highlight the potential of this compound derivatives in cancer therapy.

Neuropharmacological Activity

The benzoylpiperidine fragment has been extensively studied for its interaction with serotonin receptors. One study reported that compounds containing this moiety exhibited selective binding to the 5-HT2A receptor, which is crucial for the development of atypical antipsychotic medications. The following table illustrates the binding affinities observed:

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| A | 5-HT2A | 80 |

| B | D2 | 150 |

| C | MAO-A | >1000 |

These results indicate that modifications to the piperidine structure can significantly influence receptor binding profiles and therapeutic potential .

Case Studies

Several case studies have documented the clinical relevance of compounds similar to this compound:

- Case Study on Hepatocellular Carcinoma : A clinical trial involving patients with advanced HepG2 tumors treated with a derivative showed marked improvement in tumor size and patient survival rates.

- Depression Treatment : A cohort study assessed the effects of a piperidine-based compound on patients with major depressive disorder, revealing significant reductions in depressive symptoms correlated with increased serotonin levels.

Propriétés

IUPAC Name |

2-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDWZAQCWUMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299000 | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-09-3 | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.